molecular formula C25H22ClNO5S B2542294 5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 1358400-89-1

5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2542294
CAS No.: 1358400-89-1
M. Wt: 483.96
InChI Key: WPWSVGVMPZLEIN-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 2-methoxybenzylamine, and 4-methylbenzenesulfonyl chloride. The key steps may involve:

    Condensation Reaction: Combining 4-chlorobenzaldehyde with 2-methoxybenzylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidinone core.

    Sulfonylation: Introduction of the 4-methylbenzenesulfonyl group under basic conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the pyrrolidinone core can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may be studied for its potential bioactivity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

The compound could be explored for its therapeutic potential in treating various diseases, depending on its bioactivity profile.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Lacks the sulfonyl group.

    5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one: Has a methyl group instead of the sulfonyl group.

Uniqueness

The presence of the 4-methylbenzenesulfonyl group in 5-(4-chlorophenyl)-3-hydroxy-1-[(2-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one may confer unique chemical properties, such as increased solubility or altered reactivity, making it distinct from similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5S/c1-16-7-13-20(14-8-16)33(30,31)24-22(17-9-11-19(26)12-10-17)27(25(29)23(24)28)15-18-5-3-4-6-21(18)32-2/h3-14,22,28H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWSVGVMPZLEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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